molecular formula C7H13NO3 B12877681 (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid

(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12877681
M. Wt: 159.18 g/mol
InChI Key: BHNYNULCKCSIOG-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is known for its unique structure, which includes a pyrrolidine ring, a hydroxyethyl group, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable starting material, such as L-proline.

    Hydroxyethylation: The hydroxyethyl group is introduced through a reaction with ethylene oxide or a similar reagent under controlled conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the hydroxyethylation reaction efficiently.

    Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and yield.

    Automated Purification Systems: Employing automated purification systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.

Major Products

The major products formed from these reactions include:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyethyl group and the carboxylic acid functional group play crucial roles in its reactivity and binding affinity. The compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    L-Proline: A naturally occurring amino acid with a similar pyrrolidine ring structure.

    Hydroxyproline: An amino acid derivative with a hydroxyl group attached to the pyrrolidine ring.

    Pyrrolidine-2-carboxylic acid: A compound with a similar core structure but lacking the hydroxyethyl group.

Uniqueness

(S)-1-(2-Hydroxyethyl)pyrrolidine-2-carboxylic acid is unique due to the presence of both the hydroxyethyl group and the carboxylic acid functional group. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

(2S)-1-(2-hydroxyethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H13NO3/c9-5-4-8-3-1-2-6(8)7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1

InChI Key

BHNYNULCKCSIOG-LURJTMIESA-N

Isomeric SMILES

C1C[C@H](N(C1)CCO)C(=O)O

Canonical SMILES

C1CC(N(C1)CCO)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.